molecular formula C9H9Cl2NO B8773017 N-[1-(2,4-dichlorophenyl)ethyl]formamide

N-[1-(2,4-dichlorophenyl)ethyl]formamide

Cat. No.: B8773017
M. Wt: 218.08 g/mol
InChI Key: YSTFKRRJKIBZRK-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]formamide is a high-purity chemical compound supplied for research and development purposes. This formamide derivative is structurally related to compounds in a class known for their bioactive properties, such as the obsolete fungicide chloraniformethan, which was historically used for its curative action against powdery mildew in cereals and other crops . As a research chemical, it serves as a valuable intermediate or reference standard in various investigative applications. Researchers may utilize this compound in agrochemical studies, exploring its potential mode of action and efficacy, or in analytical chemistry, where it is used for method development and quality control testing. In compliance with ISO standards, this product is guaranteed to meet strict specifications for identity and purity, ensuring reliable and reproducible results . This product is labeled "For Research Use Only" (RUO) and is intended for use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety Data Sheets (SDS) containing handling, storage, and disposal information should be consulted prior to use.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]formamide

InChI

InChI=1S/C9H9Cl2NO/c1-6(12-5-13)8-3-2-7(10)4-9(8)11/h2-6H,1H3,(H,12,13)

InChI Key

YSTFKRRJKIBZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Chlorinated Formamides

Key structural differences among similar compounds include:

  • Chlorine substitution patterns :
    • N-(2,4-Dichlorophenyl)formamide (): Lacks the ethyl spacer, simplifying synthesis (60% yield) but reducing steric bulk .
    • N-(4-Chlorophenyl)formamide and N-(2,6-Dichlorophenyl)formamide (): Differ in chlorine positions, affecting phase transition behavior. The 2,6-dichloro derivative exhibits ordered-to-disordered transitions under thermal stress, unlike the 4-chloro analog .
  • Backbone modifications :
    • N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide (): Incorporates an additional dichlorobenzyloxy group, enhancing antifungal activity but increasing molecular weight (MW 390.97) .
    • N-(4-(1H-Pyrazol-1-yl)-phenyl)formamide (): Replaces chlorine with a pyrazole ring, altering electronic properties and biological targets .

Thermal and Phase Behavior

  • N-(4-Chlorophenyl)formamide undergoes reversible phase transitions between disordered and ordered states, critical for dielectric applications .
  • N-[1-(2,4-Dichlorophenyl)ethyl]-PGAm (): Introducing a methyl group between the amide and aromatic ring disrupts P2X7 receptor binding, highlighting sensitivity to steric effects .

Data Tables

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
N-[1-(2,4-Dichlorophenyl)ethyl]formamide C9H8Cl2NO 233.08 2,4-Dichlorophenyl, formamide
N-(2,4-Dichlorophenyl)formamide C7H5Cl2NO 190.03 Dichlorophenyl, formamide
Y206-9221 (Urea analog) C15H13Cl3N2O 347.64 Dichlorophenyl, urea

Preparation Methods

Accelerated Leuckart Reaction Conditions

Recent innovations have dramatically reduced reaction times. A 2024 study demonstrated that heating 2,4-dichloroacetophenone (10 mmol) with formamide (20.03 mL) and formic acid (2 mL) at 189–190°C for 15 minutes produced this compound in 83% isolated yield . This represents a 12-fold reduction in reaction time compared to traditional methods. Key parameters include:

ParameterValueImpact on Yield
Temperature189–190°CMaximizes rate without decomposition
Formamide:Substrate Ratio2:1 (v/w)Ensures excess nucleophile
Reaction Time15 minutesBalances completion and side reactions

The rapid protocol minimizes side products like 4-(2,4-dichlorophenyl)pyrimidine, which forms in <5% yield under these conditions.

Microwave-Assisted Synthesis

Microwave irradiation further enhances reaction efficiency. A patented method (US8329948B2) achieved complete conversion of 2,4-dichloroacetophenone in 1 minute at 190°C using a closed-vessel microwave system. However, scalability challenges and equipment costs limit industrial adoption.

Optimization of Reaction Parameters

Temperature and Time Dependence

A systematic study revealed a nonlinear relationship between temperature and yield:

Temperature (°C)Time (min)Yield (%)
1703048
1802065
1901583
2001078

Above 190°C, decomposition of formamide becomes significant, reducing yields.

Solvent and Stoichiometry Effects

Anhydrous conditions are critical; trace water hydrolyzes the intermediate formamide adduct. Increasing the formic acid:formamide ratio to 1:10 (v/v) improved yields by stabilizing the protonated carbonyl intermediate.

Comparative Analysis with Halogen-Substituted Analogues

Substituent effects on the aryl ring profoundly influence reaction kinetics:

SubstituentReaction Time (min)Yield (%)
4-Cl1081
2,4-Cl₂1583
4-Br1585
4-I4599

The electron-withdrawing nature of chlorine accelerates the reaction compared to bromine or iodine, contradicting initial hypotheses. Steric effects from ortho-substituents slightly hinder formamide attack, explaining the modest yield difference between 4-Cl and 2,4-Cl₂ derivatives.

By-product Formation and Mitigation Strategies

The primary by-product, 4-(2,4-dichlorophenyl)pyrimidine, arises from condensation of two formamide molecules. Its formation is suppressed by:

  • Maintaining a substrate:formamide ratio ≤1:2

  • Rapid cooling post-reaction to prevent oligomerization

  • Addition of radical scavengers like BHT (0.1 mol%)

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by ¹H NMR analysis.

Industrial Scalability and Environmental Considerations

Batch processes using conventional heating achieve kilogram-scale production with consistent yields (80–82%). However, microwave methods face energy efficiency hurdles. A life-cycle assessment highlighted the environmental benefits of the rapid protocol:

MetricTraditional MethodRapid Protocol
Energy Consumption (kWh/mol)12.48.1
E-Factor18.79.3
Carbon Footprint (kg CO₂/mol)4.22.8

These metrics position the rapid Leuckart reaction as a greener alternative for large-scale synthesis .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(2,4-dichlorophenyl)ethyl]formamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of formamide derivatives typically involves formylation of primary amines using formic acid or its derivatives under reflux conditions. For this compound, a plausible route is the reaction of 1-(2,4-dichlorophenyl)ethylamine with formic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) . To optimize reaction efficiency, employ factorial design (e.g., 2³ design) to test variables such as temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading. Response variables like yield and purity can be analyzed via ANOVA to identify significant factors .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H NMR : Assign peaks using coupling constants and integration ratios. For example, the formyl proton (δ ~8.0–8.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) should correlate with the substituent pattern of the 2,4-dichlorophenyl group .
  • IR Spectroscopy : Confirm the presence of the formamide C=O stretch (~1670–1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI or EI modes to verify the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring alignment with theoretical m/z values .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding the molecular geometry of this compound?

Methodological Answer:
Discrepancies in dihedral angles or bond lengths may arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT calculations. To resolve this:

Perform X-ray crystallography to obtain experimental geometry (e.g., dihedral angles between aromatic rings) .

Compare with DFT-optimized structures (using software like Gaussian) by incorporating solvent models (e.g., PCM for toluene) .

Statistically analyze deviations using RMSD (root mean square deviation) to quantify alignment between theory and experiment .

Advanced: What methodologies are recommended for analyzing impurity profiles and ensuring compound purity in this compound synthesis?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column and gradient elution (e.g., acetonitrile/water) to separate impurities. Spike synthetic intermediates (e.g., unreacted amine) as reference standards to quantify limits of detection (LOD < 0.1%) .
  • Relative Response Factors (RRF) : Calibrate impurity peaks against the parent compound using RRFs (e.g., 1.75 for secondary amines) to adjust area percentages .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in crystalline samples to identify aggregation hotspots .

Basic: What safety protocols and waste management practices should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste Segregation : Collect halogenated organic waste separately in labeled containers for incineration by licensed facilities .

Advanced: How can factorial design be applied to optimize the synthesis parameters of this compound?

Methodological Answer:
A three-factor, two-level factorial design can systematically evaluate:

Independent Variables : Temperature (Factor A: 80°C vs. 120°C), solvent (Factor B: toluene vs. DMF), and catalyst ratio (Factor C: 1 eq. vs. 1.5 eq.).

Response Variables : Yield (gravimetric analysis) and purity (HPLC area%).

Interaction Effects : Use Pareto charts to identify significant interactions (e.g., temperature × solvent). A center point (e.g., 100°C, 1.25 eq. catalyst) validates model robustness .

Advanced: What strategies are effective for elucidating the reaction mechanism of this compound formation?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹³C-labeled formic acid to track formyl group incorporation via ¹³C NMR .
  • Kinetic Studies : Monitor reaction progress using in-situ IR to detect intermediate species (e.g., acyl ammonium ions). Fit data to rate laws (e.g., pseudo-first-order) to infer mechanism .
  • Computational Mapping : Use DFT to simulate transition states and compare activation energies for possible pathways (e.g., direct formylation vs. SN2 displacement) .

Basic: How should researchers validate the reproducibility of synthetic batches for this compound?

Methodological Answer:

  • Statistical Process Control (SPC) : Calculate mean ± 3σ for yield and purity across 5–10 batches. Outliers indicate process variability.
  • Cross-Lab Validation : Share protocols with collaborating labs to test reproducibility under identical conditions (e.g., solvent, equipment) .

Table 1: Key Analytical Parameters for this compound

TechniqueParameterExpected ValueReference
¹H NMRFormyl Protonδ 8.2–8.5 ppm
IRC=O Stretch1665 cm⁻¹
HPLCRetention Time7.2 min
HRMS[M+H]⁺248.0245 m/z

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